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A Technical Guide to the Structure and Stereoisomers of Galactonic Acid

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Abstract: **Galactonic acid**, a six-carbon aldonic acid derived from galactose, is a key molecule in carbohydrate chemistry and metabolism. This document provides an in-depth analysis of its molecular structure, including its open-chain and cyclic lactone forms. A comprehensive overview of its stereoisomers—enantiomers and epimers—is presented. Key physicochemical properties are summarized, and detailed experimental protocols for its synthesis and analysis are provided. Furthermore, its primary metabolic fate in bacteria, the De Ley-Doudoroff pathway, is illustrated to provide context for its biochemical significance. This guide is intended for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development.

Molecular Structure

Galactonic acid (C₆H₁₂O₇) is a sugar acid formed by the oxidation of the aldehyde group at the C1 position of galactose to a carboxylic acid.[1] Its structure can be represented in both an open-chain form and cyclic ester forms known as lactones.

Open-Chain Structure

In its linear form, D-**galactonic acid** is systematically named (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid.[1] It possesses a carboxylic acid functional group at C1 and five hydroxyl groups, each attached to the subsequent carbons of the hexanoic acid backbone. The stereochemistry of the chiral centers at C2, C3, C4, and C5 dictates its identity as the D-isomer.

Cyclic Lactone Structures



In solution, **galactonic acid** exists in equilibrium with its cyclic intramolecular esters, or lactones. These are formed by the condensation of the C1 carboxylic acid with one of the hydroxyl groups along the carbon chain. The most thermodynamically stable and common form is the γ -lactone (gamma-lactone), a five-membered ring formed with the hydroxyl group at the C4 position (D-galactono-1,4-lactone).[2][3] A less stable six-membered δ -lactone (delta-lactone) can also be formed with the C5 hydroxyl group (D-galactono-1,5-lactone).

Figure 1. Equilibrium between the open-chain and cyclic lactone forms of D-Galactonic Acid.

Stereoisomerism of Galactonic Acid

With four chiral centers (C2, C3, C4, and C5), **galactonic acid** can exist as $2^4 = 16$ possible stereoisomers. These are categorized as enantiomers and diastereomers (including epimers).

Enantiomers

Enantiomers are non-superimposable mirror images. The enantiomer of D-galactonic acid is L-galactonic acid, systematically named (2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid. [4] D- and L-isomers have identical physical properties, except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.

Diastereomers and Epimers

Diastereomers are stereoisomers that are not mirror images. A specific type of diastereomer is an epimer, which differs in the configuration at only one chiral center. The key epimers of D-galactonic acid are:

- C2 Epimer: D-Talonic acid.
- C3 Epimer: D-Gulonic acid.[5][6]
- C4 Epimer: D-Gluconic acid.[5]

Figure 2. Key stereoisomers of D-**Galactonic Acid**, including its enantiomer and C2, C3, and C4 epimers.

Physicochemical Properties



The physical and chemical properties of **galactonic acid** and its lactones are crucial for their handling, analysis, and application.

Property	D-Galactonic Acid	D-Galactono-1,4- lactone	L-Galactono-1,4- lactone
Molecular Formula	C ₆ H ₁₂ O ₇	C6H10O6	C ₆ H ₁₀ O ₆
Molecular Weight	196.16 g/mol [1]	178.14 g/mol [3]	178.14 g/mol [7]
Melting Point	122 °C[8]	~134-136 °C	134 °C
pKa (Predicted)	3.35 ± 0.35[8]	Not Applicable	Not Applicable
Specific Rotation [α]D	Data not available	~ -78° (inferred)	+78.0° ± 3.0° (c=1 in H ₂ O)
Appearance	Solid[1]	White solid	White solid

Note: The specific rotation of D-galactono-1,4-lactone is inferred to be equal in magnitude and opposite in sign to its enantiomer, L-galactono-1,4-lactone.

Experimental Protocols Synthesis of D-Galactonic Acid via Oxidation of D-Galactose

This protocol describes a common method for synthesizing aldonic acids from their parent aldoses using a mild oxidizing agent like bromine water. The reaction selectively oxidizes the C1 aldehyde to a carboxylic acid.

Materials:

- D-Galactose
- Bromine water (saturated solution)
- Barium carbonate (CaCO₃)
- Sulfuric acid (H2SO4), dilute



- Ethanol
- Deionized water
- Reaction flask, magnetic stirrer, filtration apparatus, rotary evaporator

Procedure:

- Dissolution: Dissolve a known quantity of D-galactose in deionized water in a reaction flask.
- Buffering: Add barium carbonate powder to the solution to act as a buffer, maintaining a slightly acidic to neutral pH to prevent unwanted side reactions.
- Oxidation: Slowly add saturated bromine water to the stirring galactose solution at room temperature. The disappearance of the bromine color indicates its consumption. Continue addition until a faint, persistent bromine color remains, signifying the completion of the reaction.
- Neutralization and Precipitation: Allow the reaction to stir for an additional hour. If excess bromine remains, it can be removed by bubbling air through the solution. The excess barium carbonate will have neutralized the hydrobromic acid formed, precipitating as barium bromide.
- Removal of Barium Ions: Carefully add dilute sulfuric acid to the solution. This will precipitate the barium ions as insoluble barium sulfate (BaSO₄).
- Filtration: Filter the mixture to remove the barium sulfate precipitate.
- Concentration: Concentrate the filtrate (which now contains D-galactonic acid) using a rotary evaporator under reduced pressure.
- Crystallization and Lactonization: The concentrated syrup can be crystallized from ethanol or aqueous ethanol. During concentration and in acidic conditions, the D-galactonic acid will cyclize to form the more stable D-galactono-1,4-lactone.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)



GC-MS is a powerful technique for the analysis of sugar acids. Due to their low volatility, a derivatization step is required, typically converting the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters.

Materials:

- Dried sample containing galactonic acid
- Pyridine (anhydrous)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Internal standard (e.g., Sorbitol)
- GC-MS system with a suitable capillary column (e.g., DB-5)
- Heating block or oven, autosampler vials with inserts

Procedure:

- Sample Preparation: Lyophilize (freeze-dry) the aqueous sample to complete dryness in a reaction vial. The absence of water is critical for successful silylation.
- Oximation (Optional but Recommended): To prevent the formation of multiple peaks from cyclic anomers, an oximation step is often performed first. Dissolve the dried sample in a solution of methoxyamine hydrochloride in pyridine. Heat at 30-40°C for 90 minutes to convert the carbonyl group of any residual aldose to a methyloxime.
- Derivatization (Silylation): Add the silylating reagent (BSTFA + 1% TMCS) to the vial. Seal
 the vial tightly and heat at 60-70°C for 30-60 minutes. This reaction will convert all active
 hydrogens (on -OH and -COOH groups) to -Si(CH₃)₃ groups.
- GC-MS Analysis:
 - \circ Injection: Inject 1 μ L of the derivatized sample into the GC-MS. A splitless injection mode is common.



- Chromatography: Use a temperature program to separate the components. A typical program might start at 100°C, hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes. Helium is used as the carrier gas.
- Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. Scan a mass range of m/z 50-650.
- Data Analysis: Identify the TMS-derivatized galactonic acid peak based on its retention time and its characteristic mass spectrum, comparing it to a known standard or a spectral library.

Biochemical Significance: The De Ley-Doudoroff Pathway

In many bacteria, particularly Gram-negative species, D-galactonic acid is catabolized via a modified Entner-Doudoroff pathway known as the De Ley-Doudoroff pathway.[9][10] This pathway converts D-galactonate into intermediates of central metabolism, namely pyruvate and glyceraldehyde-3-phosphate.

The key enzymatic steps are:

- Dehydration: D-galactonate is dehydrated by galactonate dehydratase to form 2-keto-3deoxy-D-galactonate (KDG).
- Phosphorylation: KDG is phosphorylated by KDG kinase to yield 2-keto-3-deoxy-6-phospho-D-galactonate (KDPG).
- Cleavage:KDPG aldolase cleaves KDPG into two three-carbon molecules: pyruvate and D-glyceraldehyde-3-phosphate.

These products then enter glycolysis and other central metabolic pathways to generate energy and biosynthetic precursors.

Figure 3. The enzymatic steps of the De Ley-Doudoroff pathway for D-galactonic acid catabolism.

Conclusion



Galactonic acid is a structurally diverse molecule with a rich stereochemistry that is fundamental to its biological role. Its existence in equilibrium between open-chain and lactone forms, along with its relationship to numerous stereoisomers, provides a wide range of chemical properties and potential biological activities. The established protocols for its synthesis and analysis enable further research into its function and applications, while an understanding of its metabolic fate through pathways like the De Ley-Doudoroff pathway highlights its importance as a carbon source in microbial systems. This guide serves as a foundational resource for professionals engaged in carbohydrate research and development.

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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. D-Galactonic acid, y-lactone [webbook.nist.gov]
- 3. D-Galactonic acid, y-lactone [webbook.nist.gov]
- 4. GMD Galactonic acid-1,4-lactone InChl=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5+/m1/s1 [gmd.mpimp-golm.mpg.de]
- 5. mdpi.com [mdpi.com]
- 6. KEGG PATHWAY: map00052 [genome.jp]
- 7. L-galactono-1,4-lactone | C6H10O6 | CID 6857365 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The DeLey-Doudoroff Pathway of Galactose Metabolism in Azotobacter vinelandii PMC [pmc.ncbi.nlm.nih.gov]
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